5-Bromo-3-nitrobenzene-1,2-diol
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Overview
Description
5-Bromo-3-nitrobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrNO4. It is a derivative of benzene, featuring both bromine and nitro functional groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitrobenzene-1,2-diol typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is first nitrated to introduce the nitro group.
Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Hydroxylation: Finally, the brominated nitrobenzene undergoes hydroxylation to introduce the hydroxyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitrobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-3-nitrobenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Properties
IUPAC Name |
5-bromo-3-nitrobenzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOWHKUCFSOWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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